molecular formula C12H10N2O B13664887 2-(3-Benzofuryl)-5-methyl-1H-imidazole

2-(3-Benzofuryl)-5-methyl-1H-imidazole

Cat. No.: B13664887
M. Wt: 198.22 g/mol
InChI Key: IAZAXJGNNALJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Benzofuryl)-5-methyl-1H-imidazole is a heterocyclic compound that features a benzofuran ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Benzofuryl)-5-methyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-benzofuryl-substituted phthalides with imidazole derivatives under specific conditions . Another approach involves the photochemical synthesis of benzofuran derivatives, which can then be further functionalized to obtain the desired imidazole compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using readily available starting materials such as benzofurans and imidazoles. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Benzofuryl)-5-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-(3-Benzofuryl)-5-methyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Benzofuryl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The benzofuran and imidazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 2-(3-Benzofuryl)-5-methyl-1H-imidazole is unique due to its fused ring structure, which combines the properties of both benzofuran and imidazole. This fusion enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

2-(1-benzofuran-3-yl)-5-methyl-1H-imidazole

InChI

InChI=1S/C12H10N2O/c1-8-6-13-12(14-8)10-7-15-11-5-3-2-4-9(10)11/h2-7H,1H3,(H,13,14)

InChI Key

IAZAXJGNNALJKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=COC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.